molecular formula C16H14N2O2 B13583436 3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide

3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide

Cat. No.: B13583436
M. Wt: 266.29 g/mol
InChI Key: PQZWBKDISXGEMG-ZROIWOOFSA-N
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Description

3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of substituted salicylaldehyde with acrylonitrile in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to form chromene-3-nitrile. This intermediate is then hydrolyzed to produce chromene-3-carboxylic acid. The carboxylic acid is further reacted with substituted acyl bromides in the presence of triethylamine (TEA) and refluxed with ammonium acetate in toluene to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways such as the KRAS/Wnt pathway, which is involved in cell proliferation and survival. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C16H14N2O2/c1-2-7-18-16(19)14(10-17)9-12-8-13-5-3-4-6-15(13)20-11-12/h2-6,8-9H,1,7,11H2,(H,18,19)/b14-9-

InChI Key

PQZWBKDISXGEMG-ZROIWOOFSA-N

Isomeric SMILES

C=CCNC(=O)/C(=C\C1=CC2=CC=CC=C2OC1)/C#N

Canonical SMILES

C=CCNC(=O)C(=CC1=CC2=CC=CC=C2OC1)C#N

Origin of Product

United States

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